2-Bromo-5-fluorobenzotrifluoride
Overview
Description
2-Bromo-5-fluorobenzotrifluoride is a useful research compound. Its molecular formula is C7H3BrF4 and its molecular weight is 243 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Regioselective Construction of Isoxazoles : A study by Leng and Qin (2018) discusses the development of 1-bromoethene-1-sulfonyl fluoride (1-Br-ESF) as a new SuFEx clickable reagent. This reagent demonstrates potential as a tris-electrophile and in the regioselective synthesis of 5-sulfonylfluoro isoxazoles through a [3+2] cycloaddition process (Leng & Qin, 2018).
Radioligand Imaging : The work of Siméon et al. (2012) describes the synthesis and characterization of [11C]SP203 as a radioligand for imaging brain metabotropic glutamate 5 receptors (mGluR5) in monkeys. This research highlights the use of 2-bromo-5-fluorobenzotrifluoride in the field of nuclear medicine and molecular imaging (Siméon et al., 2012).
Mono- and Trifluorination of Thiazoles : Hatfield, Eidell, and Stephens (2013) explored the fluorination of select 2,5-diarylthiazoles using N-fluorobenzenesulfonimide (NFSI), leading to the formation of both 4-fluorothiazole and a unique 4,4,5-trifluorothiazole. This indicates the compound's role in chemical synthesis (Hatfield et al., 2013).
Synthesis of 3-Bromo-2-fluorobenzoic Acid : Zhou Peng-peng (2013) reported the synthesis of 3-bromo-2-fluorobenzoic acid, which relates to the application of bromo-fluorobenzotrifluoride compounds in producing industrial-scale chemicals (Zhou, 2013).
Continuous-Flow Synthesis : Chen et al. (2020) described a continuous-flow synthesis process for 5-fluoro-2-nitrobenzotrifluoride, demonstrating the compound's role in the efficient manufacturing of fine chemicals and pharmaceutical intermediates (Chen et al., 2020).
Semifluorinated Polymers : Satpathi et al. (2011) synthesized new semifluorinated linear and hyperbranched poly(arylene ether phosphine oxide)s, indicating the use of this compound in advanced polymer synthesis (Satpathi et al., 2011).
Organic Syntheses : Rutherford and Redmond (2003) discussed the synthesis of 1-bromo-2-fluorobenzene, highlighting the compound's significance in organic chemical synthesis processes (Rutherford & Redmond, 2003).
Safety and Hazards
2-Bromo-5-fluorobenzotrifluoride is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, can cause skin irritation and serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
2-Bromo-5-fluorobenzotrifluoride is an organic synthetic intermediate . It doesn’t have a specific biological target but is used in the synthesis of various compounds, including pharmaceuticals .
Mode of Action
As a synthetic intermediate, this compound interacts with other chemicals in a reaction to form new compounds. For example, it can be used in the preparation of poly(arylene ether)s .
Biochemical Pathways
The specific biochemical pathways affected by this compound would depend on the final compound it’s used to synthesize. For instance, if it’s used to synthesize a certain pharmaceutical, the affected pathways would be those targeted by that drug .
Pharmacokinetics
These properties would be crucial for any final compound synthesized using this compound .
Result of Action
The effects would be determined by the final compound it’s used to synthesize .
Properties
IUPAC Name |
1-bromo-4-fluoro-2-(trifluoromethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF4/c8-6-2-1-4(9)3-5(6)7(10,11)12/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIDVAZGOACECLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20334516 | |
Record name | 2-Bromo-5-fluorobenzotrifluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20334516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40161-55-5 | |
Record name | 2-Bromo-5-fluorobenzotrifluoride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40161-55-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-5-fluorobenzotrifluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20334516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-5-fluorobenzotrifluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.